The synthesis of (R)-2-acetamido-3-(4-chlorophenyl)propanoic acid can be achieved through several methods. One notable approach involves the reaction between 4-chlorobenzaldehyde and malonic acid in the presence of ammonium acetate, followed by acetamidation:
The yield from this synthesis route can be significant, often exceeding 85% depending on the reaction conditions and purification methods used .
The molecular structure of (R)-2-acetamido-3-(4-chlorophenyl)propanoic acid features a chiral center at the second carbon atom, which contributes to its enantiomeric properties. The structure can be represented as follows:
InChI=1S/C11H12ClNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)
This indicates that the compound includes:
The presence of the chlorine atom affects both the physical properties and biological activity of the compound.
(R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid can participate in various chemical reactions typical for amino acids and their derivatives:
These reactions are essential for modifying the compound for specific applications in research and industry .
The mechanism of action for (R)-2-acetamido-3-(4-chlorophenyl)propanoic acid primarily relates to its role as an insect growth regulator. It acts by interfering with the hormonal regulation of insect development:
Studies have shown that such compounds can effectively control pest populations by disrupting their life cycles .
The physical properties of (R)-2-acetamido-3-(4-chlorophenyl)propanoic acid include:
Chemical properties include:
These properties are crucial for determining its behavior in biological systems and during chemical reactions .
(R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid has several significant applications:
Research continues into optimizing its synthesis and expanding its applications across different fields .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: